molecular formula C18H14O3 B11959780 6-Acetylphenanthren-3-yl acetate CAS No. 5346-01-0

6-Acetylphenanthren-3-yl acetate

Cat. No.: B11959780
CAS No.: 5346-01-0
M. Wt: 278.3 g/mol
InChI Key: XKSUOAMGEJABCF-UHFFFAOYSA-N
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Description

6-acetyl-3-phenanthryl acetate is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetyl and acetate functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-phenanthryl acetate typically involves the acetylation of 3-phenanthrol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 6-acetyl-3-phenanthryl acetate may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-phenanthryl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-acetyl-3-phenanthryl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving polycyclic aromatic hydrocarbons and their biological effects.

    Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-acetyl-3-phenanthryl acetate involves its interaction with various molecular targets. The acetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The phenanthrene moiety can intercalate into DNA, affecting gene expression and potentially leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-6-phenanthryl acetate
  • 9-acetyl-7-isopropyl-1-methyl-3-phenanthryl acetate
  • 4-acetyl-3-hydroxyphenyl acetate

Uniqueness

6-acetyl-3-phenanthryl acetate is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5346-01-0

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(6-acetylphenanthren-3-yl) acetate

InChI

InChI=1S/C18H14O3/c1-11(19)15-6-5-13-3-4-14-7-8-16(21-12(2)20)10-18(14)17(13)9-15/h3-10H,1-2H3

InChI Key

XKSUOAMGEJABCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)OC(=O)C)C=C1

Origin of Product

United States

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